molecular formula C12H12O B1653095 2-Naphthol, 1,6-dimethyl- CAS No. 17324-10-6

2-Naphthol, 1,6-dimethyl-

Cat. No. B1653095
CAS RN: 17324-10-6
M. Wt: 172.22 g/mol
InChI Key: GGOOECAXBGGRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Naphthol, 1,6-dimethyl-” is a derivative of 2-Naphthol . 2-Naphthol, also known as β-naphthol, is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .


Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) .


Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Results from electronic structure calculations show that the OH group of cis-1-naphthol points ≈6° out of plane .


Chemical Reactions Analysis

2-Naphthol converts to 2-naphthalenethiol by reaction with dimethylthiocarbamoyl chloride via the Newman–Kwart rearrangement . The OH→Br conversion has been described . Electrophilic attack occurs characteristically at the 1-position as indicated by nitrosylation to give 1-nitroso-2-naphthol .


Physical And Chemical Properties Analysis

2-Naphthol is a colorless crystalline solid with a melting point of 122 °C . It is soluble in simple alcohols, ethers, and chloroform .

Safety And Hazards

2-Naphthol is harmful when inhaled or swallowed . It is also dangerous to the environment, especially aquatic organisms .

Future Directions

The multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

1,6-dimethylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-8-3-5-11-9(2)12(13)6-4-10(11)7-8/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOECAXBGGRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169561
Record name 2-Naphthol, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthol, 1,6-dimethyl-

CAS RN

17324-10-6
Record name 2-Naphthol, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017324106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethylnaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthol, 1,6-dimethyl-
Reactant of Route 2
Reactant of Route 2
2-Naphthol, 1,6-dimethyl-
Reactant of Route 3
2-Naphthol, 1,6-dimethyl-
Reactant of Route 4
Reactant of Route 4
2-Naphthol, 1,6-dimethyl-
Reactant of Route 5
2-Naphthol, 1,6-dimethyl-
Reactant of Route 6
Reactant of Route 6
2-Naphthol, 1,6-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.